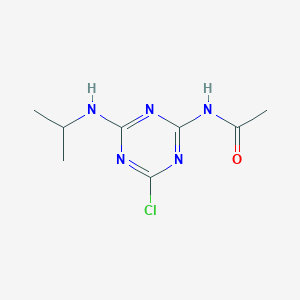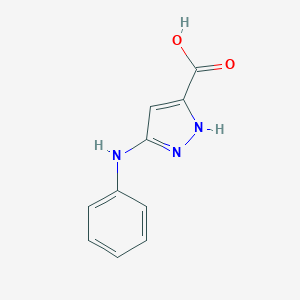
5-Phenylamino-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylamino-1H-pyrazole-3-carboxylic acid, also known as PAC, is a chemical compound that has been widely studied for its potential applications in the field of drug discovery. PAC is a pyrazole derivative, which means that it contains a five-membered ring made up of three carbon atoms and two nitrogen atoms. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Wirkmechanismus
The exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is thought to exert its biological effects through the inhibition of various signaling pathways. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory prostaglandins.
Biochemische Und Physiologische Effekte
5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its wide range of biological activities. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for drug discovery. Another advantage of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of using 5-Phenylamino-1H-pyrazole-3-carboxylic acid in lab experiments is its potential toxicity. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit cytotoxicity in some cell lines, which could limit its potential applications in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 5-Phenylamino-1H-pyrazole-3-carboxylic acid. One area of research could focus on the development of 5-Phenylamino-1H-pyrazole-3-carboxylic acid derivatives with improved biological activities and reduced toxicity. Another area of research could focus on the identification of the exact mechanism of action of 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could provide insights into its potential applications in drug discovery. Additionally, future research could focus on the development of novel drug delivery systems for 5-Phenylamino-1H-pyrazole-3-carboxylic acid, which could improve its pharmacokinetic properties and increase its efficacy in vivo.
Synthesemethoden
The synthesis of 5-Phenylamino-1H-pyrazole-3-carboxylic acid can be achieved through several methods, including the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate or the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride. The former method involves the reaction of 5-aminopyrazole-3-carboxylic acid with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a white crystalline solid. The latter method involves the reaction of 5-phenylamino-1H-pyrazole-3-carboxylic acid hydrazide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 5-Phenylamino-1H-pyrazole-3-carboxylic acid as a yellow solid.
Wissenschaftliche Forschungsanwendungen
5-Phenylamino-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of tumor cells and induce apoptosis in cancer cells. In addition, 5-Phenylamino-1H-pyrazole-3-carboxylic acid has been shown to exhibit antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
142115-63-7 |
|---|---|
Produktname |
5-Phenylamino-1H-pyrazole-3-carboxylic acid |
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.2 g/mol |
IUPAC-Name |
3-anilino-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-6-9(13-12-8)11-7-4-2-1-3-5-7/h1-6H,(H,14,15)(H2,11,12,13) |
InChI-Schlüssel |
ANVPGYMMKLLXSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NNC(=C2)C(=O)O |
Synonyme |
1H-Pyrazole-3-carboxylicacid,5-(phenylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



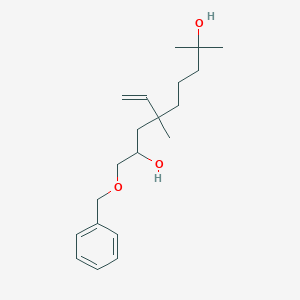
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)
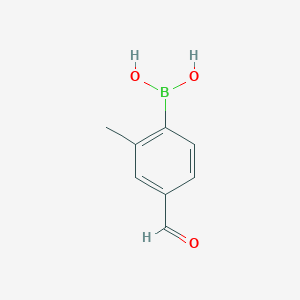
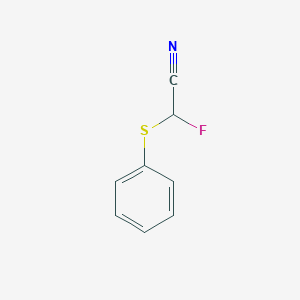

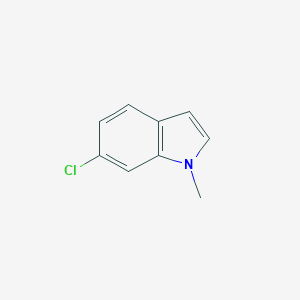
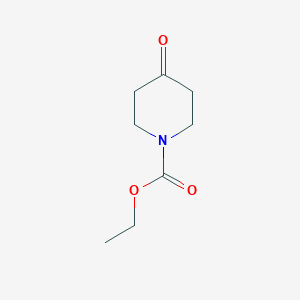
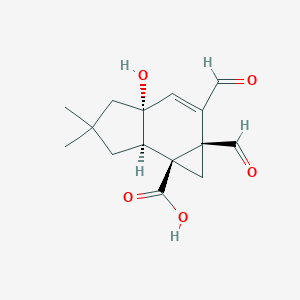
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
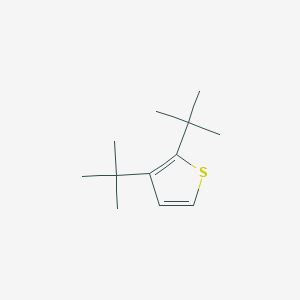
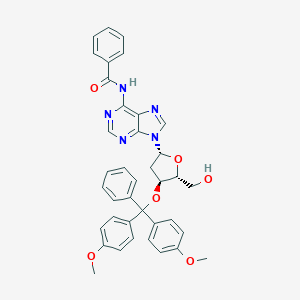
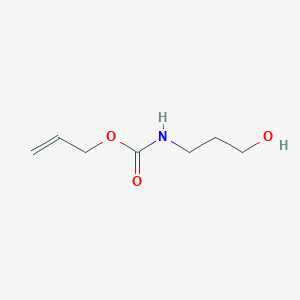
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
